Methyl 2-amino-5-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 2-amino-5-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate is a heterocyclic compound that contains both sulfur and nitrogen atoms within its thiazole ring structure. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-5-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate typically involves the reaction of 2-amino-5-bromothiazole with 4-methoxyphenylboronic acid under Suzuki-Miyaura coupling conditions . The reaction is carried out in the presence of a palladium catalyst, such as palladium acetate, and a base, such as potassium carbonate, in an appropriate solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired thiazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-5-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amino derivatives .
Scientific Research Applications
Methyl 2-amino-5-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate has a wide range of scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs with potential anticancer, antimicrobial, and anti-inflammatory activities.
Biological Studies: The compound is used in studies to understand its interactions with biological targets and its effects on cellular processes.
Pharmaceuticals: It is explored for its potential as a therapeutic agent in the treatment of various diseases.
Materials Science: The compound’s unique structural properties make it useful in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 2-amino-5-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes or receptors, modulating their activity and leading to various biological effects. For example, the compound may inhibit certain enzymes involved in cancer cell proliferation or inflammation . The exact molecular targets and pathways depend on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A simpler analog with similar biological activities but lacking the methoxyphenyl and carboxylate groups.
4-Methoxyphenylthiazole: Similar structure but without the amino and carboxylate groups.
Thiazole-4-carboxylate Derivatives: Various derivatives with different substituents on the thiazole ring, exhibiting diverse biological activities.
Uniqueness
Methyl 2-amino-5-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate is unique due to its combination of functional groups, which confer specific biological activities and chemical reactivity. The presence of the methoxyphenyl group enhances its potential interactions with biological targets, while the carboxylate group can improve its solubility and pharmacokinetic properties .
Properties
IUPAC Name |
methyl 2-amino-5-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c1-16-8-5-3-7(4-6-8)10-9(11(15)17-2)14-12(13)18-10/h3-6H,1-2H3,(H2,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDXPOVCGXSESCK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N=C(S2)N)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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